

# Investigating Dopamine Release with [11C]PHNO and Amphetamine Challenge: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **[11C]Phno**

Cat. No.: **B1236458**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **[11C]PHNO** Positron Emission Tomography (PET) in conjunction with an amphetamine challenge to investigate synaptic dopamine release. This methodology is a powerful tool for understanding the pathophysiology of various neuropsychiatric disorders and for assessing the pharmacodynamic effects of novel therapeutics targeting the dopamine system.

## Introduction

The dopamine system is critically involved in reward, motivation, and motor control, and its dysregulation is implicated in conditions such as addiction, schizophrenia, and Parkinson's disease. **[11C]PHNO** is a PET radiotracer with high affinity for both D2 and D3 dopamine receptors, acting as an agonist.<sup>[1][2][3]</sup> Its sensitivity to endogenous dopamine levels makes it particularly well-suited for measuring changes in synaptic dopamine concentration following a pharmacological challenge, such as the administration of amphetamine.<sup>[4][5]</sup>

Amphetamine induces a robust increase in extracellular dopamine by promoting its release from presynaptic terminals. This surge in endogenous dopamine competes with **[11C]PHNO** for binding to D2/D3 receptors, leading to a measurable reduction in the **[11C]PHNO** binding potential (BP<sub>ND</sub>).<sup>[4]</sup> The magnitude of this reduction serves as an indirect measure of dopamine release. Studies have shown that **[11C]PHNO** is more sensitive to amphetamine-

induced dopamine release than the commonly used antagonist radiotracer **[11C]raclopride**.[\[5\]](#) [\[6\]](#)[\[7\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative findings from studies employing **[11C]PHNO** and an amphetamine challenge to measure dopamine release.

Table 1: Amphetamine-Induced Reduction in **[11C]PHNO** Binding Potential (BP<sub>ND</sub>) in Healthy Human Subjects

| Brain Region     | Amphetamine Dose (oral) | % Reduction in BP <sub>ND</sub> (Mean ± SD) | Reference           |
|------------------|-------------------------|---------------------------------------------|---------------------|
| Caudate          | 0.3 mg/kg               | 13.2%                                       | <a href="#">[8]</a> |
| Putamen          | 0.3 mg/kg               | 20.8%                                       | <a href="#">[8]</a> |
| Ventral Striatum | 0.3 mg/kg               | 24.9%                                       | <a href="#">[8]</a> |
| Globus Pallidus  | 0.3 mg/kg               | 6.5% (not significant)                      | <a href="#">[8]</a> |
| Caudate          | 0.5 mg/kg               | 16-28% (range across regions)               | <a href="#">[9]</a> |
| Putamen          | 0.5 mg/kg               | 16-28% (range across regions)               | <a href="#">[9]</a> |
| Ventral Striatum | 0.5 mg/kg               | 16-28% (range across regions)               | <a href="#">[9]</a> |
| Globus Pallidus  | 0.5 mg/kg               | 16-28% (range across regions)               | <a href="#">[9]</a> |
| Substantia Nigra | 0.5 mg/kg               | 16-28% (range across regions)               | <a href="#">[9]</a> |

Table 2: Comparison of **[11C]PHNO** and **[11C]raclopride** Sensitivity to Amphetamine Challenge in Non-Human Primates

| Brain Region | % Reduction in<br>BP_ND with<br>[11C]PHNO (Mean<br>± SD) | % Reduction in<br>BP_ND with<br>[11C]raclopride<br>(Mean ± SD) | Reference |
|--------------|----------------------------------------------------------|----------------------------------------------------------------|-----------|
| Striatum     | 52-64%                                                   | 33-35%                                                         | [4][5]    |

## Experimental Protocols

This section outlines a generalized protocol for conducting a **[11C]PHNO** PET study with an amphetamine challenge in human subjects. This protocol is a synthesis of methodologies reported in the cited literature and should be adapted to specific research questions and institutional guidelines.

## Subject Recruitment and Screening

- Inclusion/Exclusion Criteria: Recruit healthy volunteers or a specific patient population. Exclude individuals with a history of major medical or psychiatric disorders, substance use disorders (unless part of the study), contraindications for MRI or PET scans, or pregnancy.
- Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
- Medical and Psychiatric Evaluation: Conduct a comprehensive medical history, physical examination, and psychiatric assessment.

## Study Design

- Within-Subject Design: Each participant undergoes two **[11C]PHNO** PET scans on separate days: a baseline scan and a post-amphetamine scan.<sup>[8]</sup> A washout period of at least one week between scans is recommended.
- Counterbalancing: In studies comparing different conditions or groups, counterbalance the order of the scans to minimize order effects.

## Imaging Procedures

- Radiotracer Synthesis: Synthesize **[11C]PHNO** according to established radiochemistry protocols. Ensure high radiochemical purity (>95%).
- PET Scanner Preparation: Perform daily quality control checks on the PET scanner.
- Subject Preparation:
  - Instruct subjects to fast for at least 4 hours prior to the scan.
  - Insert two intravenous catheters, one for radiotracer injection and one for blood sampling (if arterial input function is being measured).
  - Position the subject's head in the scanner using a head holder to minimize motion.
- Baseline **[11C]PHNO** PET Scan:
  - Acquire a transmission scan for attenuation correction.
  - Administer a bolus injection of **[11C]PHNO** (typical dose: ~9 mCi).[\[10\]](#)
  - Acquire dynamic PET data for 90-120 minutes.[\[10\]](#)[\[11\]](#)
- Amphetamine Challenge and Second PET Scan:
  - On a separate day, administer an oral dose of d-amphetamine (e.g., 0.3-0.5 mg/kg).[\[6\]](#)[\[8\]](#)[\[9\]](#)
  - The second **[11C]PHNO** PET scan should commence approximately 2-3 hours after amphetamine administration to coincide with peak dopamine release.[\[12\]](#)
  - Repeat the PET imaging procedure as described for the baseline scan.

## Structural MRI Acquisition

- Acquire a high-resolution T1-weighted structural MRI scan for each participant. This is used for co-registration with the PET data and for anatomical delineation of regions of interest (ROIs).

## Data Analysis

- Image Preprocessing:
  - Correct PET data for motion, attenuation, and radioactive decay.
  - Reconstruct the dynamic PET images.
  - Co-register the PET images to the individual's structural MRI.
- Region of Interest (ROI) Definition:
  - Delineate ROIs on the MRI, including the caudate, putamen, ventral striatum, globus pallidus, and substantia nigra. The cerebellum is typically used as a reference region due to its low density of dopamine D2/D3 receptors.[\[4\]](#)
- Kinetic Modeling:
  - Generate time-activity curves for each ROI.
  - Calculate the **[11C]PHNO** binding potential relative to the non-displaceable tissue compartment (BP\_ND) using a simplified reference tissue model (SRTM) or other appropriate kinetic models.[\[11\]](#)[\[13\]](#)
- Quantification of Dopamine Release:
  - Calculate the percentage change in BP\_ND between the baseline and post-amphetamine scans for each ROI using the following formula:  $\Delta\text{BP\_ND} (\%) = [(\text{BP\_ND\_baseline} - \text{BP\_ND\_amphetamine}) / \text{BP\_ND\_baseline}] * 100$
  - This  $\Delta\text{BP\_ND}$  value represents the amphetamine-induced dopamine release.

## Visualizations

### Signaling Pathway and Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of amphetamine-induced dopamine release and **[11C]PHNO** competition.

## Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a **[11C]PHNO PET amphetamine challenge study**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Separating dopamine D2 and D3 receptor sources of [11C]-(+)-PHNO binding potential: Independent component analysis of competitive binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans | Semantic Scholar [semanticsscholar.org]
- 3. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging Nicotine- and Amphetamine-Induced Dopamine Release in Rhesus Monkeys with [11C]PHNO vs [11C]raclopride PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging nicotine- and amphetamine-induced dopamine release in rhesus monkeys with [(11)C]PHNO vs [(11)C]raclopride PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring amphetamine-induced dopamine release in humans: A comparative meta-analysis of [11 C]-raclopride and [11 C]-(+)-PHNO studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [keio.elsevierpure.com](http://keio.elsevierpure.com) [keio.elsevierpure.com]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. Endogenous dopamine release in the human brain as a pharmacodynamic biomarker: evaluation of the new GPR139 agonist TAK-041 with [11C]PHNO PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimating Endogenous Dopamine Levels at D2 and D3 Receptors in Humans using the Agonist Radiotracer [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of scan-time shortening on the 11C-PHNO binding potential to dopamine D3 receptor in humans and test-retest reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [ClinicalTrials.gov](http://clinicaltrials.gov) [clinicaltrials.gov]
- 13. Parametric Imaging and Test–Retest Variability of 11C-(+)-PHNO Binding to D2/D3 Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner | Journal of Nuclear Medicine [jnm.snmjournals.org]

- To cite this document: BenchChem. [Investigating Dopamine Release with [11C]PHNO and Amphetamine Challenge: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236458#investigating-dopamine-release-with-11c-phno-and-amphetamine-challenge>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)